molecular formula C15H25N3 B3028859 Diethyl-(4-piperazin-1-ylmethyl-phenyl)-amine CAS No. 362054-66-8

Diethyl-(4-piperazin-1-ylmethyl-phenyl)-amine

Cat. No. B3028859
M. Wt: 247.38 g/mol
InChI Key: VHOBJZNOFDFYFB-UHFFFAOYSA-N
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Description

The compound {4-[(piperazin-1-yl)methyl]phenyl}boronic acid is similar to the one you mentioned . It has a molecular weight of 220.08 . Another related compound is (4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid .


Synthesis Analysis

A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Scientific Research Applications

Biosynthesis and Metabolite Identification

The research by Uldam et al. (2011) discusses a piperazine N-oxide/N-glucuronide metabolite derived from a novel multimodal antidepressant under development, indicating its potential in the development of antidepressant medications (Uldam et al., 2011).

Synthesis Techniques

Ambrogio et al. (2006) have explored the palladium-catalyzed synthesis of 2-(aminomethyl)indoles from ethyl 3-(o-trifluoroacetamidophenyl)-1-propargyl carbonate with piperazines, showing the compound's utility in organic synthesis (Ambrogio et al., 2006).

Carbon Dioxide Capture

Freeman et al. (2010) investigated concentrated, aqueous piperazine for carbon dioxide capture, highlighting its resistance to thermal degradation and oxidation, which is advantageous in CO2 capture technologies (Freeman et al., 2010).

Antibacterial and Anticancer Activities

Sharma et al. (2014) synthesized a series of novel carbazole derivatives with piperazine moieties, which exhibited significant antibacterial, antifungal, and anticancer activities, particularly against human breast cancer cell lines (Sharma et al., 2014).

Flame Retardant Application

Nguyen et al. (2014) examined piperazine-phosphonates as flame retardants on cotton fabric, studying their thermal degradation mechanism, which is crucial for developing safer and more effective flame retardants (Nguyen et al., 2014).

Serotonin Receptors Interaction

Lewkowski et al. (2016) synthesized compounds with 1-(fluorophenyl)piperazin-4-ylmethyl moiety, assessing their interactions with serotonin receptors, indicating potential applications in neurological research and drug development (Lewkowski et al., 2016).

properties

IUPAC Name

N,N-diethyl-4-(piperazin-1-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-3-18(4-2)15-7-5-14(6-8-15)13-17-11-9-16-10-12-17/h5-8,16H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOBJZNOFDFYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CN2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651234
Record name N,N-Diethyl-4-[(piperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl-(4-piperazin-1-ylmethyl-phenyl)-amine

CAS RN

362054-66-8
Record name N,N-Diethyl-4-[(piperazin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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